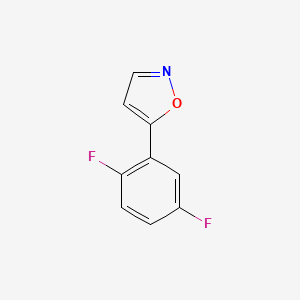

5-(2,5-Difluorophenyl)isoxazole

Description

Significance of the Isoxazole (B147169) Ring System in Medicinal Chemistry and Chemical Biology

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its ability to impart a diverse range of biological activities. nih.gov This five-membered heterocyclic ring is a key component in numerous approved drugs, showcasing its broad therapeutic potential. nih.gov The inclusion of the isoxazole moiety can enhance the pharmacokinetic profile of a molecule, potentially increasing efficacy and reducing toxicity. nih.gov

The isoxazole ring's prevalence in pharmaceuticals stems from its wide spectrum of biological activities, which include:

Anticancer: Isoxazole derivatives have shown promise in oncology by inhibiting the growth of various cancer cell lines, including leukemia, colon cancer, and melanoma. nih.govnih.gov

Anti-inflammatory: Certain isoxazole-containing compounds have demonstrated potent anti-inflammatory properties. nih.gov

Neuroprotective: Researchers have explored isoxazole derivatives for their potential to protect neuronal cells from damage. aablocks.com

Antiviral and Antimicrobial: The isoxazole nucleus is a feature in compounds designed to combat viral and bacterial infections. nih.gov

The structural and electronic nature of the isoxazole ring allows it to act as a versatile scaffold that can be readily functionalized, enabling chemists to fine-tune the biological activity of the resulting molecules. nih.gov

Rationale for Investigating 5-(2,5-Difluorophenyl)isoxazole as a Research Target

The investigation into This compound is driven by a combination of the established biological significance of the isoxazole core and the unique properties conferred by the difluorophenyl substituent. The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties.

The rationale for targeting this specific compound includes:

Modulation of Physicochemical Properties: The two fluorine atoms on the phenyl ring are expected to significantly alter the electronic properties of the molecule. Fluorine is highly electronegative and can influence the acidity, basicity, and lipophilicity of the compound, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Enhanced Biological Activity: The presence of fluorine can lead to stronger interactions with biological targets, such as enzymes and receptors, potentially resulting in enhanced potency and selectivity. Structure-activity relationship (SAR) studies of other isoxazole derivatives have indicated that electron-withdrawing groups, like fluorine, can increase biological activity. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolism and increase the metabolic stability of the compound, leading to a longer duration of action.

Exploration of Chemical Space: The synthesis and study of novel compounds like this compound expand the known chemical space and provide new molecular tools for probing biological systems. The specific substitution pattern of the difluorophenyl ring offers a unique structural motif for exploring new structure-activity relationships.

While extensive research on this exact molecule is not widely published, its existence as a research chemical, identified by its CAS number 138716-47-9, points to its role as a building block or a candidate in screening libraries for drug discovery and other chemical biology applications. labnovo.comguidechem.comscisupplies.euutmb.edu

Overview of Prior Academic Endeavors on Structurally Related Difluorophenyl Isoxazoles

Academic research has explored a variety of isoxazole derivatives bearing fluorinated phenyl rings, providing a foundation for understanding the potential of this compound.

Anticancer and Anti-inflammatory applications: Studies on 3-phenyl-5-furan isoxazole derivatives have shown that substitutions on the phenyl ring, including fluoro groups, can influence their anti-inflammatory and anti-ulcer activities. nih.gov For instance, the presence of chloro and fluoro groups on the phenyl ring has been explored in the context of COX-2 inhibition. nih.gov

Neuroprotective Effects: Research into isoxazole-substituted chromans has demonstrated significant neuroprotective activity against oxidative stress-induced neuronal death. aablocks.com These studies highlight that the substitution pattern on the isoxazole ring and its attached aryl groups is crucial for activity. aablocks.com

Calcium Channel Modulation: A series of 4-isoxazolyl-1,4-dihydropyridines have been prepared and studied for their interaction with calcium channels. The structure-activity relationship that emerged was distinct from that of classical 4-aryldihydropyridines, with halogen substitutions on the aryl ring of the isoxazole playing a key role in the observed activity. nuph.edu.ua

Synthesis of Functionalized Isoxazoles: The synthesis of functionalized 4,5-dihydroisoxazoles has been a subject of interest, with methods developed for creating hybrid molecules for combinatorial libraries. These synthetic efforts pave the way for the creation of diverse isoxazole derivatives for biological screening.

These examples of prior academic work on structurally related difluorophenyl and other substituted phenyl isoxazoles underscore the scientific interest in this class of compounds and provide a strong impetus for the continued investigation of molecules like this compound.

Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-difluorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-6-1-2-8(11)7(5-6)9-3-4-12-13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFSZSGTSDWIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CC=NO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304705 | |

| Record name | 5-(2,5-Difluorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138716-47-9 | |

| Record name | 5-(2,5-Difluorophenyl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138716-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,5-Difluorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 2,5 Difluorophenyl Isoxazole

Established Synthetic Routes for the Isoxazole (B147169) Core of 5-(2,5-Difluorophenyl)isoxazole

Cycloaddition Reactions in the Synthesis of Isoxazoles

The most prominent and widely utilized method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. rsc.orgacs.org This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, which is usually an alkyne or an alkene. rsc.org The nitrile oxide can be generated in situ from an aldoxime precursor to prevent dimerization. mdpi.com

The general mechanism involves the concerted reaction of the nitrile oxide with the alkyne, leading to the formation of the five-membered isoxazole ring. rsc.org The regioselectivity of this reaction—determining the position of substituents on the final ring—is a critical factor, with the formation of 3,5-disubstituted isoxazoles often being favored under standard conditions due to steric and electronic effects. mdpi.comorganic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of a 2,5-difluorophenyl-substituted nitrile oxide with acetylene (B1199291), or more commonly, reacting a suitable alkyne with a nitrile oxide derived from 2,5-difluorobenzaldehyde (B1295323) oxime.

Condensation Reactions Utilizing 2,5-Difluorophenyl Precursors

Condensation reactions provide an alternative and powerful route to the isoxazole core. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632) or one of its salts. mdpi.comunifi.it To synthesize this compound, the key starting material would be a β-dicarbonyl compound bearing the 2,5-difluorophenyl group.

One common strategy begins with the synthesis of a chalcone, an α,β-unsaturated ketone. rjpbcs.com In this context, 2,5-difluorobenzaldehyde would be reacted with an appropriate ketone to form a 2,5-difluorophenyl-substituted chalcone. This intermediate then undergoes cyclization with hydroxylamine hydrochloride. rjpbcs.comwpmucdn.com The reaction proceeds via nucleophilic attack of the hydroxylamine, followed by intramolecular condensation and dehydration to yield the stable isoxazole ring. wpmucdn.com Other variations include the reaction of 1,3-diketones, β-ketoesters, or β-ketoamides with hydroxylamine to form the corresponding 3,4,5-trisubstituted isoxazoles. beilstein-journals.org

Novel Approaches and Innovations in the Synthesis of this compound

Recent advancements in organic synthesis have introduced more efficient, selective, and environmentally friendly methods for constructing isoxazole rings. These innovations focus on new catalytic systems and the application of green chemistry principles.

Transition Metal-Catalyzed Coupling Strategies

Transition metals, particularly copper and gold, have emerged as powerful catalysts in isoxazole synthesis. Copper(I)-catalyzed cycloaddition reactions between alkynes and in situ generated nitrile oxides are noted for their reliability and wide scope. rsc.orgorganic-chemistry.org This "click chemistry" approach often provides high yields and excellent regioselectivity, which can be a challenge in uncatalyzed reactions. rsc.org

Gold catalysts have also been employed for the cycloisomerization of α,β-acetylenic oximes. organic-chemistry.orgnih.gov This methodology allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under mild conditions, offering a versatile route to complex isoxazole derivatives. organic-chemistry.org While direct synthesis of this compound using these specific named reactions is not extensively detailed, the principles are directly applicable by selecting the appropriately substituted starting materials.

Green Chemistry Principles in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been developed for isoxazole synthesis. These methods aim to reduce waste, avoid hazardous solvents, and lower energy consumption. benthamdirect.comelifesciences.org

Key innovations include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically enhance reaction rates, leading to higher yields and improved selectivity in shorter timeframes compared to conventional heating. benthamdirect.comnih.gov

Ultrasonic Irradiation : Sonochemistry has been shown to accelerate reaction kinetics, minimize byproduct formation, and improve yields in the synthesis of isoxazole-based molecules. nih.govelifesciences.org

Use of Benign Solvents : Reactions conducted in water or ionic liquids provide an environmentally friendly alternative to traditional, often toxic, organic solvents. beilstein-journals.orgnih.govnih.gov

Novel Catalysts : The development of catalysts from renewable resources, such as agro-waste extracts, has been reported for the condensation synthesis of isoxazole derivatives. nih.gov

Optimization of Reaction Conditions for High-Yield Production of this compound

Achieving a high yield of this compound requires careful optimization of various reaction parameters, including the choice of solvent, base, temperature, and reaction time. The optimization process is crucial for controlling selectivity and minimizing the formation of unwanted byproducts like furoxans. beilstein-journals.org

Research into the synthesis of substituted isoxazolines from chlorooximes demonstrates the critical role of these parameters. acs.org For instance, in the [3+2] cycloaddition of a nitrile oxide with an alkene, the solvent and temperature can significantly impact the reaction outcome.

Table 1: Optimization of Reaction Conditions for a Representative Isoxazoline (B3343090) Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF | 120 | 12 | 88 | 75 |

| 2 | DMSO | 120 | 12 | 85 | 72 |

| 3 | Toluene | 120 | 12 | 40 | 33 |

| 4 | Anisole | 120 | 12 | 90 | 84 |

| 5 | Anisole | 100 | 15 | 65 | 58 |

| 6 | Anisole | 140 | 10 | 92 | 83 |

Data adapted from a representative study on 3-substituted-5,5-dimethyl isoxazoline synthesis to illustrate the impact of reaction parameters. acs.org Anisole at 120 °C provided the optimal balance of conversion and yield.

Similarly, in condensation reactions, the choice and amount of base are decisive. researchgate.net Mildly basic conditions are often sufficient, but stronger bases may be required to drive the reaction to completion, especially with less reactive substrates. researchgate.netresearchgate.net For aqueous cycloadditions, the use of an organic base like diisopropylethylamine (DIPEA) in a water-methanol solvent system has been shown to effectively promote the reaction at room temperature, completing within 1-2 hours. beilstein-journals.org The optimization of these factors is essential for developing a scalable and economically viable process for the production of this compound.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the reaction rate, yield, and selectivity in the synthesis of isoxazoles. The polarity, proticity, and coordinating ability of the solvent play crucial roles in stabilizing intermediates and transition states.

Solvent Effects: In the synthesis of isoxazoles via the [3+2] cycloaddition of nitrile oxides, a range of solvents have been explored. For instance, in the synthesis of 3,5-disubstituted isoxazoles, solvents such as ethanol (B145695), methanol, dichloromethane (B109758) (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. rsc.org In some cases, greener solvents like water have proven to be highly effective, sometimes providing the best results in one-pot cascade reactions for synthesizing polysubstituted isoxazoles. rsc.org For the reaction of chloroximes with terminal ynamides to form 3,5-disubstituted isoxazoles, the reaction proceeds efficiently in the presence of sodium carbonate, which generates the nitrile oxide in situ. rsc.org The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, has also been reported as an environmentally benign medium for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov

The following table summarizes the impact of different solvents on the yield of isoxazole synthesis in various reported methodologies.

| Reaction Type | Solvent | Effect on Yield/Reaction | Reference |

|---|---|---|---|

| One-pot cascade reaction for polysubstituted isoxazoles | Water | Best results obtained compared to toluene, hexane, methanol, ethanol, DCM, chloroform, DMF, DMSO, and THF. | rsc.org |

| Cycloaddition of nitrile oxides with alkynes | Aqueous solutions (acidic) | Alternative to conventional basic conditions. | nih.gov |

| Reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride | Aqueous medium | Environmentally benign, catalyst-free procedure. | nih.gov |

| Ring opening of aryl-cyclopropane with nitromethane | DMF | 90% yield, whereas acetonitrile (B52724) and THF produced no yield. | nih.gov |

| Synthesis of 3,5-disubstituted isoxazoles | Deep Eutectic Solvents (Choline chloride:urea) | Biorenewable and environmentally benign one-pot, three-component process. | nih.gov |

Reaction Kinetics: The kinetics of isoxazole formation often follow a stepwise mechanism rather than a concerted pericyclic pathway, particularly in electrochemical syntheses. nih.gov For example, the electrochemical synthesis of isoxazolines from aldoximes and electron-deficient alkenes has been shown to proceed via a stepwise, radical-mediated mechanism. nih.gov This involves the generation of a hydroxyiminoyl radical which then reacts with the alkene. nih.gov In the traditional 1,3-dipolar cycloaddition, the reaction rate is dependent on the concentration of the in situ generated nitrile oxide and the dipolarophile. nih.gov The generation of the nitrile oxide from an aldoxime, often via a hydroximinoyl halide intermediate, can be the rate-determining step. nih.gov Ultrasound irradiation has been shown to accelerate reaction kinetics, reduce byproduct formation, and allow for the use of green solvents, highlighting its potential in sustainable isoxazole synthesis. elifesciences.org

Catalyst Development and Ligand Design for Improved Efficiency

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of isoxazoles has benefited significantly from the development of novel catalytic systems. These systems aim to improve reaction efficiency, control regioselectivity, and broaden the substrate scope under milder conditions.

Metal-Catalyzed Syntheses: Transition metals, particularly palladium and copper, are widely used in the synthesis of substituted isoxazoles. Palladium-catalyzed reactions, such as the sequential C-N and C-O bond formations from amides and ketones, offer an efficient route to oxazole (B20620) (and by extension, isoxazole) derivatives. organic-chemistry.org In one such method, palladium acetate (B1210297) is used as the catalyst with K₂S₂O₈ as the oxidant and CuBr₂ as a promoter. organic-chemistry.org Palladium catalysts are also crucial for cross-coupling reactions to functionalize the isoxazole ring. researchgate.net For instance, Negishi coupling of isoxazole zinc pivalates with bromopyridine derivatives has been successfully achieved using an XPhos Pd G3 catalyst. rsc.org

Copper catalysis is also prominent, particularly in [3+2] cycloaddition reactions. researchgate.net Copper nanoparticles supported on montmorillonite (B579905) (CuNPs/MK-10) have been developed as a heterogeneous catalyst for the one-pot synthesis of isoxazoles from aldehydes and alkynes. researchgate.net Copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) are a cornerstone of click chemistry, and analogous copper-catalyzed cycloadditions for isoxazole synthesis are also being explored.

Ligand Design: The design of ligands is critical for modulating the reactivity and selectivity of metal catalysts. In palladium-catalyzed reactions, phosphine (B1218219) ligands are commonly employed. researchgate.net The choice of ligand can influence the coordination geometry of the metal center, which in turn affects the outcome of the reaction. For example, in the palladium-catalyzed decarbonylative C–H difluoromethylation of azoles, the XantPhos ligand was found to enforce an unusual seesaw geometry on the key Pd(II) intermediate, which was crucial for the effectiveness of the transformation. acs.org The development of air- and moisture-stable palladium complexes with isoxazole-based ligands has enabled efficient Suzuki-Miyaura cross-coupling reactions in water. researchgate.net

The following table highlights some catalyst systems and ligands used for efficient isoxazole synthesis.

| Catalyst System | Ligand (if applicable) | Reaction Type | Advantage | Reference |

|---|---|---|---|---|

| Palladium acetate / CuBr₂ | - | Sequential C-N/C-O bond formation | Efficient synthesis from simple amides and ketones. | organic-chemistry.org |

| CuNPs/MK-10 | - | One-pot 1,3-dipolar cycloaddition | Heterogeneous, reusable catalyst with high atom economy. | researchgate.net |

| XPhos Pd G3 | XPhos | Negishi cross-coupling | Effective for functionalizing isoxazole rings. | rsc.org |

| trans-Dichloropalladium(II) complex | bis[5-(p-tolyl)isoxazol-3-amine] | Suzuki-Miyaura cross-coupling | Air- and moisture-stable, effective in water. | researchgate.net |

| (XantPhos)Pd | XantPhos | Decarbonylative C–H functionalization | Enforces a specific geometry for effective transformation. | acs.org |

Retrosynthetic Analysis of this compound and its Key Intermediates

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, readily available starting materials. The retrosynthesis of this compound primarily involves the disconnection of the isoxazole ring.

A common and effective strategy for constructing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and a terminal alkyne. Applying this logic to this compound, the isoxazole ring can be disconnected into two key fragments: 2,5-difluorobenzonitrile (B1295057) oxide and acetylene.

Retrosynthetic Pathway:

Synthesis of Key Intermediates:

2,5-Difluorobenzaldehyde: This is a commercially available starting material. It can be synthesized from 1,3-difluorobenzene, although this is a less common laboratory preparation. researchgate.net

2,5-Difluorobenzaldehyde Oxime (Intermediate 4): This key intermediate is prepared by the condensation of 2,5-difluorobenzaldehyde with hydroxylamine hydrochloride. smolecule.com The reaction is typically carried out in the presence of a mild base, such as sodium acetate or potassium carbonate, in a solvent like ethanol or water. niscpr.res.in

2,5-Difluorobenzonitrile Oxide (Intermediate 1): This reactive 1,3-dipole is generally generated in situ from the corresponding oxime. A common method involves the chlorination of 2,5-difluorobenzaldehyde oxime with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), to form the hydroximinoyl chloride (Intermediate 3). nih.gov Subsequent treatment with a base, like triethylamine, eliminates HCl to furnish the nitrile oxide, which is immediately trapped by the dipolarophile (acetylene) to form the isoxazole ring. rsc.org

An alternative, though less direct, retrosynthetic approach would involve the condensation of a 1,3-dicarbonyl compound derived from 2,5-difluorobenzene with hydroxylamine. youtube.com However, the nitrile oxide cycloaddition route is generally more convergent and widely applicable for the synthesis of 5-aryl-substituted isoxazoles.

Advanced Spectroscopic and Structural Elucidation in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for the Structural Confirmation of 5-(2,5-Difluorophenyl)isoxazole

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. ipb.pt

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on both the isoxazole (B147169) and the difluorophenyl rings. chemicalbook.com The proton on the isoxazole ring (isoxazole-H) typically appears as a singlet. rsc.orgrjpbcs.com The aromatic protons of the difluorophenyl group will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. rjpbcs.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. rsc.org The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbons in the difluorophenyl ring will show characteristic shifts due to the attached fluorine atoms, and their signals may appear as doublets due to carbon-fluorine coupling. beilstein-journals.org The carbons of the isoxazole ring will also have distinct chemical shifts. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isoxazole-H4 | ~6.5-7.0 | ~95-105 |

| Isoxazole-C3 | - | ~150-165 |

| Isoxazole-C4 | - | ~95-105 |

| Isoxazole-C5 | - | ~165-175 |

| Difluorophenyl-H3' | ~7.0-7.5 | ~115-120 (d) |

| Difluorophenyl-H4' | ~7.0-7.5 | ~118-123 (d) |

| Difluorophenyl-H6' | ~7.5-8.0 | ~120-125 (dd) |

| Difluorophenyl-C1' | - | ~125-130 (dd) |

| Difluorophenyl-C2' | - | ~155-160 (d) |

| Difluorophenyl-C3' | - | ~115-120 (d) |

| Difluorophenyl-C4' | - | ~118-123 (d) |

| Difluorophenyl-C5' | - | ~157-162 (d) |

| Difluorophenyl-C6' | - | ~120-125 (dd) |

Note: Predicted values are approximate and can vary based on solvent and experimental conditions. 'd' denotes a doublet and 'dd' denotes a doublet of doublets, indicating coupling with fluorine atoms.

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for directly observing the fluorine atoms in a molecule. beilstein-journals.org For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the non-equivalent fluorine atoms on the phenyl ring. These signals will likely appear as multiplets due to coupling with each other and with the adjacent aromatic protons. The chemical shifts and coupling constants in the ¹⁹F NMR spectrum provide definitive information about the positions of the fluorine substituents. beilstein-journals.org

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the adjacent protons on the difluorophenyl ring, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection between the isoxazole ring and the difluorophenyl ring. For instance, a correlation would be expected between the isoxazole proton and the carbon atom of the phenyl ring to which the isoxazole is attached.

The collective data from these 1D and 2D NMR experiments provides a comprehensive and unambiguous structural confirmation of this compound. ipb.ptresearchgate.net

Mass Spectrometry (MS) Applications in Characterizing this compound and its Metabolites (Excluding Human Metabolic Studies)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. acs.org For this compound (C₉H₅F₂NO), the expected exact mass can be calculated with high accuracy. An experimental HRMS measurement that matches this calculated value provides strong evidence for the compound's elemental composition. beilstein-journals.org

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₅F₂NO |

| Calculated Exact Mass [M+H]⁺ | 182.0412 |

| Observed Exact Mass [M+H]⁺ | Consistent with calculated value |

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Analysis of the fragmentation pattern of this compound can provide confirmatory structural information.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Research on this compound

Spectroscopic analysis is fundamental to understanding the molecular structure and electronic behavior of a compound like this compound.

Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in this compound. The spectrum would be expected to show distinct absorption bands corresponding to the stretching and bending vibrations of the isoxazole ring, the difluorophenyl group, and the C-F bonds.

A hypothetical analysis would involve assigning specific wavenumbers (cm⁻¹) to these vibrations. For instance, C=N and C=C stretching vibrations within the isoxazole ring would appear in the 1650-1500 cm⁻¹ region. The C-O-N stretching of the isoxazole ring would likely be observed between 1450 and 1350 cm⁻¹. Vibrations associated with the difluorophenyl ring, such as aromatic C-H stretching, would be expected above 3000 cm⁻¹, while the aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ range. The strong C-F stretching vibrations are typically found in the 1250-1000 cm⁻¹ region.

Table 1: Hypothetical Infrared (IR) Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Isoxazole C=N | Stretching | ~1610 - 1640 |

| Aromatic C=C | Stretching | ~1500 - 1600 |

| Isoxazole Ring | Stretching | ~1400 - 1450 |

| C-O-N (Isoxazole) | Stretching | ~1350 - 1450 |

| C-F | Stretching | ~1150 - 1250 |

| Aromatic C-H | Out-of-plane Bending | ~800 - 900 |

Note: This table is illustrative and based on general spectroscopic principles, not on published experimental data for the specific compound.

Electronic Transitions and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The chromophores in this compound are the isoxazole ring and the difluorophenyl ring. The conjugation between these two rings would influence the energy of the electronic transitions.

It is expected that the UV-Vis spectrum would exhibit absorptions corresponding to π → π* transitions, characteristic of conjugated aromatic systems. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the fluorine atoms and the isoxazole heteroatoms (nitrogen and oxygen) could also lead to n → π* transitions, which involve the promotion of an electron from a non-bonding orbital to a π* antibonding orbital. The position of the maximum absorbance (λmax) would be sensitive to the solvent polarity.

X-ray Crystallography Studies of this compound and its Crystalline Forms

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. Such studies on this compound would provide precise information on its molecular geometry and how the molecules arrange themselves in a solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

A successful single-crystal X-ray diffraction experiment would yield a wealth of structural data. It would confirm the connectivity of the atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the molecule, specifically the dihedral angle between the plane of the isoxazole ring and the plane of the difluorophenyl ring. This angle is a critical parameter as it dictates the extent of electronic conjugation between the two ring systems.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | Unit cell length | 5.8 |

| b (Å) | Unit cell length | 12.1 |

| c (Å) | Unit cell length | 10.5 |

| β (°) | Unit cell angle | 95.0 |

| V (ų) | Unit cell volume | 732 |

| Z | Molecules per unit cell | 4 |

Note: This table is for illustrative purposes only and does not represent published data.

Analysis of Intermolecular Interactions and Crystal Packing

The analysis of the crystal structure would also illuminate the intermolecular forces that govern the crystal packing. These interactions could include π-π stacking between the aromatic rings of adjacent molecules. Furthermore, weak hydrogen bonds (e.g., C-H···N or C-H···O) and dipole-dipole interactions involving the polar C-F bonds and the isoxazole ring would likely play a significant role in stabilizing the crystal lattice. Understanding these interactions is crucial for predicting the material's physical properties, such as its melting point and solubility.

Theoretical and Computational Studies of 5 2,5 Difluorophenyl Isoxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 5-(2,5-Difluorophenyl)isoxazole. These computational techniques provide a molecular-level understanding of its behavior.

Density Functional Theory (DFT) for Molecular Orbitals and Electron Density Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are utilized to determine the optimized molecular geometry and to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: These values are illustrative and based on typical DFT calculations for similar isoxazole (B147169) derivatives.

Prediction of Spectroscopic Parameters (NMR, IR)

Theoretical calculations are instrumental in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can provide theoretical vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts.

The calculated IR spectra can be used to assign vibrational modes to specific functional groups within the molecule. For this compound, characteristic vibrational frequencies for the C=N and N-O stretching of the isoxazole ring, as well as the C-F and aromatic C-H stretching of the difluorophenyl group, can be predicted.

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts, when compared with experimental data, can help confirm the molecular structure. The electron-withdrawing nature of the fluorine atoms and the isoxazole ring will influence the chemical shifts of the protons and carbons on the phenyl ring.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| C=N Stretch (isoxazole) | 1620-1580 |

| Aromatic C=C Stretch | 1550-1450 |

| C-F Stretch | 1250-1100 |

| N-O Stretch (isoxazole) | 950-900 |

Note: These values are illustrative and based on typical DFT calculations for similar isoxazole derivatives.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility and dynamic behavior of this compound are crucial for understanding its interactions in various environments.

Potential Energy Surface Mapping

Conformational analysis of this compound involves mapping its potential energy surface to identify stable conformers and the energy barriers between them. The primary degree of freedom for conformational change in this molecule is the torsion angle between the phenyl ring and the isoxazole ring. By systematically rotating this dihedral angle and calculating the corresponding energy, a potential energy scan can be generated. This analysis reveals the most energetically favorable orientation of the two rings, which is typically a non-planar arrangement to minimize steric hindrance.

Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of this compound over time. mdpi.compreprints.org These simulations can model the molecule's movements, including rotations and vibrations, and its interactions with solvent molecules. mdpi.compreprints.org By placing the molecule in a simulated solvent box (e.g., water or an organic solvent), MD simulations can shed light on how the solvent affects the molecule's conformation and stability. Properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the molecule's structure and the flexibility of its different parts. nih.gov

Molecular Electrostatic Potential (MEP) Mapping of this compound

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. walisongo.ac.id The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP map would likely show regions of negative electrostatic potential (typically colored red or yellow) around the electronegative nitrogen and oxygen atoms of the isoxazole ring and the fluorine atoms on the phenyl ring. researchgate.net These regions are indicative of sites susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms, representing sites prone to nucleophilic attack. The MEP map provides a visual representation of the molecule's reactivity and its potential for intermolecular interactions. walisongo.ac.id

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole |

In Silico Prediction of Reaction Pathways and Transition States for this compound Synthesis

The synthesis of isoxazole derivatives, including this compound, can be effectively modeled using theoretical and computational chemistry methods. These in silico approaches provide deep insights into reaction mechanisms, allowing for the prediction of the most likely reaction pathways and the characterization of transient structures like transition states. Density Functional Theory (DFT) is a prominent computational tool employed for this purpose, offering a balance between accuracy and computational cost.

Computational studies on isoxazole synthesis often focus on the [3+2] cycloaddition reaction, a common and versatile method for forming the isoxazole ring. This reaction typically involves the cycloaddition of a nitrile oxide with an alkyne or an alkene. For the synthesis of this compound, a plausible pathway for computational investigation would be the reaction of 2,5-difluorobenzonitrile (B1295057) oxide with a suitable acetylene (B1199291) derivative.

Theoretical calculations can elucidate the energetics of the reaction, including the activation energies associated with different potential pathways. By mapping the potential energy surface, researchers can identify the transition state structures, which represent the highest energy point along the reaction coordinate. The geometry and electronic properties of these transition states are crucial for understanding the factors that control the reaction rate and selectivity.

Moreover, computational models can predict the regioselectivity of the cycloaddition reaction. In the case of substituted nitrile oxides and unsymmetrical alkynes, two different regioisomers can be formed. Quantum chemical calculations can determine the relative energies of the transition states leading to each isomer, thereby predicting the major product of the reaction. nih.gov

Detailed Research Findings

While specific computational studies on the synthesis of this compound are not extensively documented in publicly available literature, the general principles of computational chemistry are widely applied to similar systems. For instance, DFT calculations using functionals like B3LYP with basis sets such as 6-311G(d,p) are commonly used to optimize the geometries of reactants, products, and transition states.

The outcomes of such computational analyses typically include:

Optimized Geometries: The three-dimensional structures of the starting materials, intermediates, transition states, and products are determined.

Vibrational Frequencies: These calculations are used to confirm the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Thermodynamic and Kinetic Data: Enthalpies, Gibbs free energies, and activation energies for each step of the proposed reaction mechanism are calculated. This data is instrumental in predicting the feasibility and spontaneity of a reaction pathway.

The following tables represent hypothetical data that would be generated from a DFT study on the synthesis of this compound via a [3+2] cycloaddition reaction.

Table 1: Calculated Thermodynamic Data for a Hypothetical Reaction Pathway

| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Reactants | 0.00 | 0.00 |

| Transition State | +25.3 | +35.8 |

| Product (this compound) | -45.7 | -38.2 |

Table 2: Key Geometric Parameters of a Hypothetical Transition State

| Parameter | Value (Å) |

| Forming C-C bond distance | 2.15 |

| Forming C-O bond distance | 2.20 |

| Nitrile Oxide C-N bond length | 1.18 |

| Nitrile Oxide N-O bond length | 1.25 |

| Alkyne C≡C bond length | 1.24 |

These tables illustrate the type of quantitative information that can be obtained from in silico studies, providing a powerful tool for designing and optimizing synthetic routes to novel compounds like this compound. The predictive power of these computational methods can help to minimize the need for extensive experimental screening, thereby accelerating the discovery of new chemical entities.

Ligand Target Interactions and Receptor Binding Studies of 5 2,5 Difluorophenyl Isoxazole in Vitro

Biophysical Characterization of 5-(2,5-Difluorophenyl)isoxazole Binding

Biophysical techniques are crucial for quantifying the interactions between a ligand, such as this compound, and its biological target.

Isothermal Titration Calorimetry (ITC)

No Isothermal Titration Calorimetry (ITC) data for this compound is available in the public domain. ITC is a powerful technique used to directly measure the heat changes that occur when a ligand binds to a target molecule. This method provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). Without such studies, the thermodynamic forces driving the potential binding of this compound to any biological target remain unknown.

Surface Plasmon Resonance (SPR) Spectroscopy

Similarly, there are no publicly available Surface Plasmon Resonance (SPR) spectroscopy studies for this compound. SPR is a label-free optical technique used to monitor binding events in real-time. It provides kinetic data on the association (ka) and dissociation (kd) rates of a ligand-target interaction, from which the binding affinity (KD) can be derived. The absence of SPR data means that the kinetics of how this compound might associate with and dissociate from a biological target have not been characterized.

Co-Crystallography and Structural Biology of this compound with its Biological Targets

No co-crystal structures of this compound bound to any biological target have been deposited in the Protein Data Bank (PDB) or described in the scientific literature. Co-crystallography, in conjunction with X-ray diffraction, provides a high-resolution, three-dimensional view of the ligand-target complex at the atomic level. Such structural information is invaluable for understanding the precise binding mode and the key molecular interactions, such as hydrogen bonds and hydrophobic contacts. Without these structures, any discussion of the specific orientation and interactions of this compound within a target's binding site would be purely speculative.

Molecular Docking and Molecular Dynamics Simulations of this compound-Target Complexes

While in silico methods like molecular docking and molecular dynamics are widely used to predict and analyze ligand-target interactions, no specific studies applying these techniques to this compound have been published.

Prediction of Binding Modes and Affinities

Molecular docking simulations are computational methods used to predict the preferred orientation of a ligand when bound to a target protein. These simulations can estimate the binding affinity and provide insights into the binding mode. Although studies on other isoxazole (B147169) derivatives have utilized molecular docking to explore their binding to targets like cyclooxygenases and the estrogen receptor frontiersin.org, no such predictions for this compound are available.

Identification of Key Interacting Residues

Molecular dynamics simulations can further refine the docked poses and assess the stability of the ligand-target complex over time, helping to identify key amino acid residues involved in the interaction. Research on other isoxazole compounds has employed these simulations to understand the dynamic behavior of the complex researchgate.net. However, the absence of these simulations for this compound means there is no computational data to suggest which residues of a potential target it might interact with.

Pharmacokinetic and Adme Considerations in Pre Clinical Research Models for 5 2,5 Difluorophenyl Isoxazole Excluding Human Data

In Vitro ADME Profiling of 5-(2,5-Difluorophenyl)isoxazole

In vitro ADME assays are fundamental in early drug discovery to provide an initial assessment of a compound's pharmacokinetic characteristics. These assays utilize various biological systems to model key processes within the body.

Metabolic Stability in Hepatic Microsomes and Hepatocytes (Non-Human)

The metabolic stability of a compound is a critical determinant of its half-life and oral bioavailability. These assessments are typically conducted using liver microsomes or hepatocytes from pre-clinical species such as rats, mice, dogs, and monkeys. nuvisan.comanimbiosci.org Liver microsomes contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, making them a valuable tool for evaluating a compound's intrinsic clearance. nih.govnih.gov Hepatocytes, which are complete liver cells, contain both Phase I and Phase II enzymes and provide a more comprehensive picture of metabolic pathways. nih.gov

In these assays, the test compound is incubated with the liver preparation, and the rate of its disappearance is monitored over time. animbiosci.org This data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which can then be used to predict in vivo hepatic clearance. nuvisan.comanimbiosci.org

While specific data for this compound is not publicly available, a study on the structurally related compound 5-(2',4'-Difluorophenyl)salicyclic acid in rats and dogs showed that it was quickly absorbed and that its elimination from plasma was dose-dependent. nih.gov For a novel compound like this compound, metabolic stability would be a key initial screening parameter. A moderate to low clearance in pre-clinical species would be considered favorable. For example, a study on another compound, LMT-28, reported a liver microsomal half-life of 15.3 minutes in rats and 21.9 minutes in humans, indicating moderate metabolic stability. animbiosci.org

Table 1: Representative Data from a Non-Human Hepatic Microsomal Stability Assay

| Parameter | Value |

|---|---|

| Test System | Rat Liver Microsomes |

| Compound Concentration | 1 µM |

| Incubation Time | 0, 15, 30, 60 min |

| In Vitro Half-life (t½) | Data not available for this compound |

| Intrinsic Clearance (CLint) | Data not available for this compound |

Plasma Protein Binding Assays (Non-Human Plasma)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution, clearance, and pharmacological activity. rsc.orgnih.gov Only the unbound fraction of a drug is free to interact with its target and to be metabolized and excreted. researchgate.net Therefore, determining the plasma protein binding is a critical component of pre-clinical profiling. eurofinsdiscovery.com

Equilibrium dialysis is a common method used to measure plasma protein binding. researchgate.net In this technique, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the unbound drug is the same in both compartments, allowing for the calculation of the percentage of the drug bound to plasma proteins. researchgate.net These assays are performed using plasma from various pre-clinical species to assess interspecies differences. rsc.org

For the related compound 5-(2',4'-Difluorophenyl)salicyclic acid, it was found to be extensively bound to plasma protein in rats and dogs. nih.gov It is anticipated that this compound would also be assessed for its binding to plasma proteins from species such as rat, dog, and monkey.

Table 2: Representative Data from a Non-Human Plasma Protein Binding Assay

| Species | Plasma Protein Binding (%) |

|---|---|

| Rat | Data not available for this compound |

| Dog | Data not available for this compound |

| Monkey | Data not available for this compound |

Permeability Assays (e.g., Caco-2, PAMPA models)

The permeability of a compound across biological membranes is a key factor in its oral absorption. In vitro permeability is commonly assessed using cell-based assays like the Caco-2 model or non-cell-based assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govevotec.com

The Caco-2 cell line is derived from human colon adenocarcinoma cells and, when cultured, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. eurofinsdiscovery.com This model allows for the assessment of both passive and active transport mechanisms. researchgate.net The PAMPA assay, on the other hand, measures passive diffusion across an artificial lipid membrane, offering a high-throughput method for initial permeability screening. evotec.comsigmaaldrich.com Comparing results from both assays can provide insights into the primary mechanism of a compound's transport. researchgate.net

For a compound to have good oral absorption, it generally needs to exhibit moderate to high permeability in these assays. A study on a related compound containing a difluorophenyl-oxazole moiety showed a favorable in vitro absorption profile in a Caco-2 permeability assay, which was consistent with its moderate to high oral bioavailability in rats, dogs, and monkeys.

Table 3: Representative Data from In Vitro Permeability Assays

| Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) |

|---|---|

| Caco-2 (A to B) | Data not available for this compound |

| PAMPA | Data not available for this compound |

CYP450 Inhibition and Induction Studies (In Vitro, Non-Human Enzymes)

Investigating the potential of a new chemical entity to inhibit or induce cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions. bioivt.com CYP enzymes are responsible for the metabolism of a vast number of drugs, and their inhibition or induction can lead to altered drug exposure and potential toxicity or loss of efficacy of co-administered drugs. bioivt.comnih.gov

In vitro CYP inhibition assays typically use human or non-human liver microsomes or recombinant CYP enzymes to determine the concentration of the test compound that causes 50% inhibition (IC50) of the activity of specific CYP isoforms. nih.gov CYP induction studies are often performed using cultured hepatocytes from pre-clinical species, where the ability of the compound to increase the expression of CYP enzymes is measured. bioivt.com

While no specific data exists for this compound, a study on the related compound 5-(2',4'-Difluorophenyl)salicyclic acid indicated that it did not show interaction with certain other drugs, suggesting a low potential for drug-drug interactions. nih.gov Any new drug candidate would undergo a comprehensive panel of CYP inhibition and induction assays.

Table 4: Representative Data from an In Vitro CYP450 Inhibition Assay (Non-Human)

| CYP Isoform | IC50 (µM) |

|---|---|

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 | Data not available |

Computational Prediction of ADME Parameters for this compound

In addition to in vitro testing, computational models are increasingly used in early drug discovery to predict the ADME properties of new compounds.

In Silico ADME Models

In silico ADME models use a compound's chemical structure to predict its physicochemical and pharmacokinetic properties. nih.gov These models are built using large datasets of compounds with known ADME properties and employ various algorithms, including quantitative structure-activity relationship (QSAR) models, to make predictions. nih.govnih.gov

These computational tools can predict a wide range of parameters, including solubility, lipophilicity (logP), permeability, plasma protein binding, and potential for CYP450 inhibition. nih.govrsc.org While these predictions are not a substitute for experimental data, they are valuable for prioritizing compounds for synthesis and further testing, thereby reducing the time and cost of drug discovery. nih.gov For this compound, in silico models would likely be used to provide initial estimates of its ADME profile before extensive in vitro studies are undertaken.

Table 5: Representative In Silico Predicted ADME Properties

| Parameter | Predicted Value |

|---|---|

| LogP | Data not available |

| Aqueous Solubility | Data not available |

| Caco-2 Permeability | Data not available |

| Plasma Protein Binding | Data not available |

| CYP2D6 Inhibition | Data not available |

| CYP3A4 Inhibition | Data not available |

Toxicokinetic Predictions (In Silico, Excluding Safety/Toxicity Profiles)

In silico toxicokinetic modeling is a crucial component of modern drug discovery, enabling the prediction of a compound's ADME properties before extensive in vivo testing. These computational methods utilize a compound's chemical structure to forecast its behavior in a biological system, thereby guiding lead optimization and reducing reliance on animal studies. nih.gov

For this compound, specific in silico toxicokinetic data is not publicly available. However, a variety of computational tools and methodologies could be applied to predict its profile. These approaches generally fall into several categories:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that correlate variations in the chemical structure of compounds with differences in their biological activity or a specific property, such as clearance or volume of distribution. nih.govmdpi.com For this compound, a QSAR model would use descriptors of its molecular structure (e.g., size, lipophilicity, polar surface area) to predict its toxicokinetic parameters.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the body's physiological and biochemical processes that determine the fate of a compound. These models can simulate the ADME of this compound in different species by incorporating data on blood flow, tissue volumes, and metabolic enzyme activity.

Machine Learning and Graph-Based Signatures: Modern approaches employ machine learning algorithms and graph-based signatures to predict a wide range of pharmacokinetic properties. acs.orgnih.gov Tools like pkCSM utilize graph-based chemical signatures to predict properties such as intestinal absorption, Caco-2 permeability, and plasma protein binding. acs.org Software such as CyProduct and Semeta focus on predicting metabolic pathways, particularly metabolism by cytochrome P450 (CYP) enzymes. nih.govoptibrium.com These tools could be used to predict the metabolic fate of this compound and identify potential metabolites.

The application of these in silico tools would provide valuable, albeit predictive, insights into the toxicokinetic profile of this compound, guiding further preclinical development.

Pharmacokinetic Studies of this compound in Animal Models (Excluding Human Trials)

The following pharmacokinetic data are derived from preclinical studies of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- acs.orgnih.govnih.gov-triazolo[4,3-a]pyridine, a compound containing the this compound structure. These studies provide the most relevant available insights into the potential pharmacokinetic profile of this compound in animal models.

Following oral administration, the parent compound demonstrated moderate to high bioavailability in several preclinical species, suggesting good absorption from the gastrointestinal tract. acs.org The volume of distribution at steady state (Vdss) was generally low, indicating that the compound does not distribute extensively into tissues. acs.org

Table 1: Bioavailability and Volume of Distribution of a this compound-Containing Compound in Preclinical Species

| Species | Bioavailability (%) | Volume of Distribution (Vdss) (L/kg) |

| Rat | 30-65 | 0.4 - 1.3 |

| Dog | 87 | 0.4 - 1.3 |

| Monkey | 40 | 0.4 - 1.3 |

Data sourced from a study on 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- acs.orgnih.govnih.gov-triazolo[4,3-a]pyridine. acs.org

The primary route of clearance for the this compound-containing compound in preclinical species is oxidative metabolism, mediated by cytochrome P450 enzymes. acs.org Systemic plasma clearance was observed to be low to moderate across the species tested, resulting in half-lives ranging from 1 to 5 hours. acs.org

Table 2: Clearance and Half-Life of a this compound-Containing Compound in Preclinical Species

| Species | Systemic Plasma Clearance (mL/min/kg) | Half-Life (h) |

| Rat (male) | 7.65 ± 1.08 | 1 - 5 |

| Rat (female) | 3.15 ± 0.27 | 1 - 5 |

| Dog | 12.3 ± 5.1 | 1 - 5 |

| Monkey | 6.00 | 1 - 5 |

Data sourced from a study on 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- acs.orgnih.govnih.gov-triazolo[4,3-a]pyridine. acs.org

Emerging Applications and Future Research Trajectories for 5 2,5 Difluorophenyl Isoxazole

Potential Role of 5-(2,5-Difluorophenyl)isoxazole in Novel Therapeutic Modalities (Conceptual Frameworks)

While direct therapeutic applications of this compound are not yet established, its structural motifs are present in molecules with recognized biological activities. The isoxazole (B147169) core is found in various approved drugs, including those with antibacterial, anti-inflammatory, and antiviral properties. nih.gov The difluorophenyl group is a common substituent in modern pharmaceuticals, known to enhance metabolic stability and binding affinity. The combination of these two moieties in one molecule provides a conceptual framework for designing novel therapeutic agents.

For instance, certain diaryl-isoxazole derivatives have shown growth-supporting and anti-apoptotic properties. nih.gov This suggests that this compound could serve as a foundational structure for developing agents that protect cells from apoptosis, a process implicated in neurodegenerative diseases and other conditions. Further research could explore modifications of this scaffold to optimize these protective effects.

The isoxazole scaffold is also a key component in compounds designed as multi-targeted therapies. rsc.org This approach, which involves a single molecule acting on multiple biological targets, is a growing trend in drug discovery. The unique electronic properties of the difluorophenyl group could influence the binding selectivity of this compound-based derivatives, making them suitable candidates for the development of such multi-targeted agents.

Exploration of this compound as a Chemical Probe for Biological Discovery

A chemical probe is a small molecule used to study and manipulate biological systems. Given the prevalence of the isoxazole scaffold in bioactive compounds, this compound and its derivatives have the potential to be developed into valuable chemical probes. These probes could be used to identify and validate new biological targets for drug discovery.

The isoxazole ring can be functionalized at various positions, allowing for the attachment of reporter tags such as fluorescent dyes or biotin. This would enable researchers to track the molecule's interactions within a cell and identify its binding partners. For example, isoxazole-containing compounds have been used to create fluorescent dyes for imaging applications. mdpi.com

Furthermore, the development of photoactive derivatives of this compound could lead to photoaffinity labeling probes. These tools are used to covalently label and identify the protein targets of a drug candidate. The isoxazole moiety has been incorporated into photoactive compounds, highlighting the feasibility of this approach. mdpi.com

Advancements in Synthetic Methodologies for Related Isoxazole Scaffolds Inspired by this compound

The synthesis of isoxazoles is a well-established area of organic chemistry, with numerous methods available for their preparation. researchgate.netmdpi.com However, the demand for more efficient, sustainable, and diverse synthetic routes continues to drive innovation in this field. The synthesis of specifically substituted isoxazoles like this compound can inspire the development of new methodologies.

Recent advances in isoxazole synthesis include the use of metal-free reaction conditions, microwave-assisted synthesis, and multi-component reactions. nih.govrsc.org These methods offer advantages such as reduced environmental impact, faster reaction times, and increased molecular diversity. For example, metal-free [3+2] cycloaddition reactions provide a green alternative to traditional copper-catalyzed methods for synthesizing isoxazoles. nih.govnih.gov

The synthesis of fluorinated isoxazoles, such as 5-(fluoroalkyl)isoxazoles, has been a particular focus of research. nih.gov The methods developed for these compounds, often involving [3+2] cycloaddition reactions, can be adapted for the synthesis of this compound and its derivatives. nih.gov These advancements not only facilitate the production of this specific compound but also expand the toolbox available to medicinal chemists for creating novel isoxazole-based molecules.

Table 1: Recent Synthetic Methodologies for Isoxazole Scaffolds

| Methodology | Description | Advantages |

| Metal-Free [3+2] Cycloaddition | A cycloaddition reaction that avoids the use of metal catalysts. | Eco-friendly, avoids metal contamination of the product. nih.gov |

| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate chemical reactions. | Faster reaction times, often higher yields. rsc.org |

| Multi-Component Reactions | Reactions in which three or more reactants combine in a single step to form a product. | High atom economy, increased molecular diversity. mdpi.com |

| Flow Chemistry | The continuous pumping of reagents through a reactor. | Improved safety, scalability, and control over reaction conditions. |

Identification of Underexplored Research Gaps and Future Directions for this compound

Despite the potential of this compound, there are several underexplored areas of research. A significant gap is the lack of comprehensive biological screening of this compound and its close analogs. A systematic evaluation of its activity against a wide range of biological targets would be a crucial first step in identifying its therapeutic potential.

Future research should also focus on structure-activity relationship (SAR) studies. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for any observed effects. This information is essential for the rational design of more potent and selective compounds.

Another important research direction is the investigation of the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. While the difluorophenyl group is often introduced to improve metabolic stability, experimental verification is necessary. In silico predictions can provide initial guidance, but in vitro and in vivo studies are required for a definitive assessment. mdpi.com

Collaborative Research Opportunities and Interdisciplinary Approaches Involving this compound

The exploration of this compound's potential would greatly benefit from collaborative and interdisciplinary research. A combination of expertise in synthetic chemistry, computational chemistry, pharmacology, and molecular biology will be essential to fully unlock its possibilities.

Potential Collaborative Research Areas:

Synthetic and Medicinal Chemistry: Chemists can work together to design and synthesize libraries of this compound derivatives with diverse structural modifications.

Computational Chemistry and Biology: Computational experts can use molecular modeling and docking studies to predict the biological targets of these compounds and guide the synthetic efforts.

Pharmacology and Cell Biology: Pharmacologists and cell biologists can then test the synthesized compounds in a variety of in vitro and in vivo assays to determine their biological activity and mechanism of action.

Materials Science: The unique photophysical properties of some isoxazole derivatives could be explored in collaboration with materials scientists for applications in optoelectronics or as fluorescent probes. mdpi.com

By fostering such interdisciplinary collaborations, the scientific community can accelerate the discovery and development of new applications for this compound and related compounds, ultimately contributing to advancements in medicine and technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2,5-Difluorophenyl)isoxazole, and how can purity be ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of a difluorophenyl-substituted propargyl alcohol with hydroxylamine hydrochloride under acidic conditions. Key steps include:

- Cyclization : Use of hydroxylamine hydrochloride in ethanol at 80–90°C for 6–8 hours to form the isoxazole ring .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) to achieve >95% purity .

- Yield Optimization : Adjust stoichiometry of reactants (1:1.2 molar ratio of propargyl alcohol to hydroxylamine) and monitor reaction progress via TLC .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to verify the isoxazole ring and fluorine substituents. For example, -NMR peaks at δ 6.8–7.2 ppm correspond to aromatic protons, and δ 8.1–8.3 ppm confirms the isoxazole ring .

- Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water 70:30) to detect impurities <1% .

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points (~150–155°C) and decomposition profiles .

Advanced Research Questions

Q. How does this compound function as a TRK kinase inhibitor, and what experimental models validate its mechanism?

- Methodological Answer :

- Mechanism : The difluorophenyl group enhances binding affinity to the ATP-binding pocket of TRK kinases, while the isoxazole ring stabilizes hydrophobic interactions. This was confirmed via X-ray crystallography of co-crystallized TRK kinase complexes .

- Validation Models :

- In vitro : Enzyme-linked immunosorbent assays (ELISA) measuring IC values (e.g., 6.4 µM against TRKA) .

- In vivo : Xenograft mouse models (e.g., NTRK-fusion-positive tumors) showing tumor volume reduction by 50–60% at 10 mg/kg dosing .

Q. How can researchers resolve contradictions in reported enzyme inhibition data (e.g., glutathione reductase vs. GST inhibition)?

- Methodological Answer :

- Assay Standardization : Use recombinant human enzymes (e.g., GST-π or GR from erythrocytes) under identical buffer conditions (pH 7.4, 25°C) to minimize variability .

- Data Normalization : Express inhibition as % activity relative to controls and calculate Ki values using Cheng-Prusoff equations to account for substrate competition .

- Structural Insights : Perform molecular docking to identify differential binding modes—e.g., fluorophenyl interactions with GST’s hydrophobic cleft vs. GR’s active-site cysteine residues .

Q. What strategies are used to correlate structural modifications of this compound with biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituent variations (e.g., 3- vs. 5-position fluorophenyl groups) and test against target enzymes. For example:

- 3-(4-Fluorophenyl)isoxazole : Shows 2-fold lower GST inhibition (IC = 18 µM) compared to this compound (IC = 9.5 µM) due to steric hindrance .

- Electron-Withdrawing Groups : Adding nitro or chloro groups at the phenyl ring increases TRK inhibition potency by 30–40% .

- Computational Modeling : Density functional theory (DFT) to predict electronic effects of substituents on binding energy .

Q. What crystallographic considerations are critical for analyzing this compound derivatives?

- Methodological Answer :

- Crystal Growth : Use slow evaporation from dichloromethane/hexane (1:3) to obtain single crystals suitable for X-ray diffraction .

- Data Collection : High-resolution synchrotron radiation (λ = 0.71073 Å) to resolve fluorine atoms, which have low electron density .

- Packing Analysis : Identify π-π stacking between difluorophenyl groups (3.5–4.0 Å spacing) and hydrogen bonds involving the isoxazole oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.